molecular formula C22H27NO3S B12146026 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12146026
M. Wt: 385.5 g/mol
InChI Key: GWWOGPRNWFCWKK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-isopropylbenzyl group. The sulfolane group enhances solubility and metabolic stability, while the 4-isopropylbenzyl substituent contributes to lipophilicity and target-binding interactions.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO3S/c1-16(2)19-10-6-18(7-11-19)14-23(21-12-13-27(25,26)15-21)22(24)20-8-4-17(3)5-9-20/h4-11,16,21H,12-15H2,1-3H3

InChI Key

GWWOGPRNWFCWKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydrothiophene moiety enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy. For instance, a study demonstrated that similar compounds showed apoptotic effects in human cancer cell lines, suggesting that N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide could exhibit similar properties through structural analogies .

1.2 Antimicrobial Properties
The compound also shows potential antimicrobial activity. Research has indicated that certain benzamide derivatives can inhibit bacterial growth effectively. The presence of the thiophene ring may contribute to this activity, as thiophenes are known for their antimicrobial properties. A comparative analysis of various derivatives revealed that modifications to the benzamide structure significantly influenced their efficacy against specific bacterial strains .

Materials Science

2.1 Polymer Synthesis
In materials science, this compound can be utilized as a monomer in the synthesis of polymers with tailored properties. The unique functional groups present in the compound allow for the formation of copolymers with enhanced thermal stability and mechanical strength. Case studies have shown that polymers synthesized from similar thiophene-based monomers exhibit superior electrical conductivity and thermal properties compared to traditional polymers .

2.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Research has indicated that thiophene derivatives can improve charge mobility within organic solar cells, leading to enhanced efficiency. Studies on related compounds have demonstrated significant advancements in energy conversion efficiency when incorporated into photovoltaic systems .

Agricultural Chemistry

3.1 Pesticidal Activity
this compound has shown potential as a pesticide due to its structural characteristics that may interfere with pest physiology. Preliminary studies suggest that thiophene-containing compounds can act as effective insecticides by disrupting hormonal balance in target pests . Field trials are necessary to establish the efficacy and safety profile of this compound in agricultural settings.

Data Tables

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic effects observed in cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
Materials SciencePolymer synthesisEnhanced thermal stability and conductivity in synthesized polymers
Photovoltaic devicesImproved charge mobility leading to higher efficiency
Agricultural ChemistryPesticidesDisruption of hormonal balance in pests

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and potentially therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted benzamides, which exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with analogs identified in the evidence:

Substituent Variations on the Benzamide Core

Compound Name Key Substituents Molecular Features Research Findings Reference
Target Compound : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide - 4-Methylbenzamide
- Sulfolane moiety
- 4-Isopropylbenzyl
Molecular weight inferred to be ~430–450 g/mol (exact value not provided). Designed for enhanced solubility (sulfolane) and lipophilicity (isopropylbenzyl). No bioactivity data available.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide - 4-Hexyloxybenzamide
- Sulfolane moiety
Increased lipophilicity due to hexyloxy chain (longer alkyl group). Hexyloxy group may improve membrane permeability but reduce aqueous solubility compared to methyl.
N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide - 4-Propoxyphenyl
- Chiral dipeptide-like backbone
Propoxy group balances lipophilicity and solubility. Chiral centers and hydroxyl groups suggest potential for stereospecific interactions (e.g., enzyme inhibition).
4-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide - Trifluoromethylbenzyl
- Isoxazole
Trifluoromethyl enhances metabolic stability; isoxazole may confer π-π stacking. Reported IC₅₀ of 0.19 µM in unspecified assays, indicating high potency .

Physicochemical and Pharmacological Insights

  • Sulfolane vs. Thiazolidinone Moieties: The sulfolane group in the target compound offers superior solubility compared to thiazolidin-2,4-dione derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide), which are prone to hydrogen bonding but may exhibit lower metabolic stability .
  • Alkyl vs. Aryl Substituents: The 4-methyl and 4-hexyloxy analogs (target compound vs.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a 1,1-dioxide substitution, which is known to enhance its reactivity and binding properties. The presence of the benzamide moiety contributes to its potential as a pharmacological agent.

Molecular Formula: C19H26N2O2S2
Molecular Weight: 378.55 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of tyrosinase, an enzyme implicated in melanin production. Inhibition of this enzyme is significant for conditions such as hyperpigmentation and melanoma.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of antibacterial agents.
  • Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

Tyrosinase Inhibition

A study examining N-benzylbenzamide derivatives indicated that certain structural modifications could enhance tyrosinase inhibition. For instance, compounds with hydroxyl groups showed increased potency with IC50 values as low as 2.2 µM . The structure-activity relationship (SAR) analysis highlighted that substituents on the benzamide significantly affect inhibitory activity.

Antimicrobial Activity

Research on related thiophene derivatives has revealed their effectiveness against Gram-positive and Gram-negative bacteria. A specific derivative demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Antioxidant Activity

In vitro assays have shown that compounds with thiophene moieties exhibit significant radical scavenging activity. For example, one study reported an IC50 value of 50 µg/mL for radical scavenging activity in DPPH assays, suggesting that these compounds could serve as effective antioxidants .

Data Tables

Activity Type IC50/MIC Value Reference
Tyrosinase Inhibition2.2 µM
Antimicrobial (S. aureus)16 µg/mL
Antioxidant Activity50 µg/mL

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